molecular formula C12H15N3 B13209000 N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13209000
M. Wt: 201.27 g/mol
InChI Key: XVOQBGJGPRVGTH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. One common method is the condensation reaction between 3,5-dimethylaniline and 1-methyl-1H-pyrazol-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It has been investigated for its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine
  • N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-3-amine
  • N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group and the methyl group at position 4 of the pyrazole ring can enhance its stability and selectivity in various reactions and applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-10(2)6-11(5-9)14-12-7-13-15(3)8-12/h4-8,14H,1-3H3

InChI Key

XVOQBGJGPRVGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CN(N=C2)C)C

Origin of Product

United States

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